![molecular formula C25H20N2O5 B3930224 N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930224.png)
N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-2-phenoxyacetamide
Übersicht
Beschreibung
N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-2-phenoxyacetamide, commonly known as HNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. HNPA is a member of the N-aryl-substituted acetamide family, which has been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of HNPA is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and protein synthesis. HNPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
HNPA has been shown to possess significant antitumor, anti-inflammatory, and antifungal activity, as well as antioxidant activity. HNPA has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, HNPA has been shown to inhibit the growth of various weed species and plant pathogens, making it a potential candidate for the development of new herbicides and fungicides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HNPA in lab experiments include its significant biological activity and potential applications in various scientific fields. However, the limitations of using HNPA in lab experiments include its relatively low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of HNPA, including:
1. Further investigation of the mechanism of action of HNPA in cancer cells to better understand its antitumor activity.
2. Development of new derivatives of HNPA with improved biological activity and solubility.
3. Investigation of the potential use of HNPA as a fluorescent probe for the detection of heavy metal ions in water.
4. Development of new herbicides and fungicides based on the structure of HNPA.
5. Investigation of the potential use of HNPA as a new antioxidant for use in various industrial applications.
In conclusion, HNPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. HNPA possesses significant biological activity and potential applications in various scientific fields. Further investigation of the mechanism of action of HNPA and the development of new derivatives with improved biological activity and solubility are needed to fully realize the potential of this compound.
Wissenschaftliche Forschungsanwendungen
HNPA has been studied for its potential applications in various scientific fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, HNPA has been shown to possess significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. HNPA has also been studied for its potential use as an anti-inflammatory and antifungal agent.
In agriculture, HNPA has been studied for its potential use as a herbicide due to its ability to inhibit the growth of various weed species. Additionally, HNPA has been shown to possess significant antifungal activity against various plant pathogens, making it a potential candidate for the development of new fungicides.
In environmental science, HNPA has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water. HNPA has also been shown to possess significant antioxidant activity, making it a potential candidate for the development of new antioxidants for use in various industrial applications.
Eigenschaften
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-2-phenoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c28-22-15-12-17-6-4-5-9-21(17)24(22)25(18-10-13-19(14-11-18)27(30)31)26-23(29)16-32-20-7-2-1-3-8-20/h1-15,25,28H,16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBFOZIOIWMQQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.